SN-38 glucuronide-13C6 is a stable isotope-labeled derivative of SN-38 glucuronide, an inactive metabolite of the chemotherapeutic agent irinotecan. Irinotecan is primarily used in the treatment of colorectal cancer, where it exerts its effects through its active metabolite, SN-38. The glucuronidation process converts SN-38 into SN-38 glucuronide, which is less active and facilitates the excretion of the drug from the body. The addition of the carbon-13 isotope (13C6) allows for enhanced tracking and analysis in pharmacokinetic studies and metabolic research .
SN-38 glucuronide-13C6 is synthesized from SN-38 through a glucuronidation reaction, which typically involves the use of UDP-glucuronic acid and specific transferases. The compound can be sourced from specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes .
SN-38 glucuronide-13C6 is classified under the category of inactive metabolites within pharmacology, specifically relating to anticancer agents. It falls under the broader classification of glucuronides, which are conjugated forms of various drugs that enhance their solubility and facilitate their elimination from the body .
The synthesis of SN-38 glucuronide-13C6 involves several key steps:
Technical details include maintaining specific reaction conditions (e.g., temperature, pH) to optimize yield and purity during synthesis .
The molecular formula for SN-38 glucuronide-13C6 is . The structure features a complex arrangement that includes:
The incorporation of six carbon atoms labeled with carbon-13 isotopes allows for precise tracking in metabolic studies .
Key structural data includes:
SN-38 glucuronide can undergo deconjugation reactions in biological systems, particularly in the intestines where bacterial enzymes such as β-glucuronidase act upon it. This enzymatic reaction regenerates SN-38 from SN-38 glucuronide, thus potentially leading to increased toxicity and side effects such as diarrhea .
Technical details regarding these reactions involve:
The mechanism of action for SN-38 glucuronide primarily involves its role as a metabolite in the pharmacological activity of irinotecan. While SN-38 itself acts as a potent topoisomerase I inhibitor—disrupting DNA replication—its glucuronide form does not exhibit significant antitumor activity. Instead, it serves to facilitate elimination from the body.
Data indicate that when irinotecan is administered, it is converted into SN-38, which then exerts its therapeutic effects. Subsequently, SN-38 undergoes glucuronidation to form SN-38 glucuronide, reducing systemic toxicity but also leading to potential reactivation via deconjugation in the gastrointestinal tract .
SN-38 glucuronide-13C6 exhibits several notable physical properties:
Key chemical properties include:
Relevant analytical methods for assessing these properties include HPLC and mass spectrometry for purity and stability assessments .
SN-38 glucuronide-13C6 has several important applications in scientific research:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2